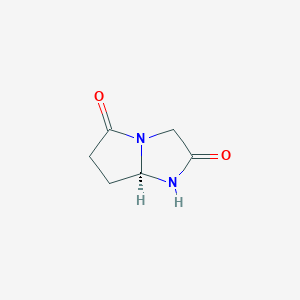
Dimiracetam, (R)-
概要
説明
Dimiracetam, (R)- is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimiracetam, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimiracetam, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Structural and Synthetic Context
(R)-Dimiracetam (chemical name: (R)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,5-a]imidazole-2,5-dione) is a bicyclic heterocyclic compound with a fused pyrrolo-imidazolone structure. Its synthesis likely involves cyclization reactions or peptide bond formation, though specific pathways are not detailed in available literature. Patents describe its use in non-racemic mixtures with (S)-Dimiracetam for therapeutic applications, such as treating peripheral sensory neuropathy .
2.1. Racemization
The enantiomeric relationship between (R)- and (S)-Dimiracetam suggests racemization could occur under certain conditions (e.g., acidic/basic environments). Computational methods like quantum mechanics (e.g., ωB97X-D3/def2-TZVP) could model the energy barriers for such interconversion, as applied to analogous reactions .
2.2. Hydrolysis
The imidazolone ring may undergo hydrolysis, particularly under aqueous conditions. This could generate intermediates with amide or carbamate functionalities. For example, ring-opening reactions are common in heterocycles, where nucleophilic attack disrupts the lactam structure.
2.3. Substitution Reactions
The bicyclic framework may participate in substitution reactions at reactive positions (e.g., nitrogen or carbonyl groups). For instance, alkylation or acylation could modify the compound’s pharmacokinetic profile.
3.1. Quantum Mechanical Studies
Automated potential energy surface exploration (e.g., using string methods) has been employed to analyze reaction pathways in organic compounds . For (R)-Dimiracetam, such methods could:
-
Determine activation energies for racemization or hydrolysis.
-
Map transition states to identify critical bond changes.
-
Predict enthalpies of reaction for stability assessments.
3.2. Curvature Analysis
Reaction path curvature studies (e.g., using the reaction path Hamiltonian) could dissect the reaction into phases, such as:
-
Reactant phase : Initial bond deformation (e.g., bending of the pyrrolo ring).
-
Transition state phase : Bond cleavage or formation (e.g., racemization).
Experimental Reaction Optimization
While no direct data exists for (R)-Dimiracetam, experimental optimization strategies from analogous systems (e.g., pharmaceutical synthesis) include:
-
One-factor-at-a-time (OFAT) : Systematic variation of temperature, catalysts, or solvents to maximize yield .
-
Design of Experiments (DoE) : Central composite or factorial designs to map reaction variables (e.g., equivalents of reagents) to outcomes .
Stability and Degradation
**(R)-Dimiracetam’s stability in various conditions (e.g., pH, temperature) would depend on its heterocyclic framework. Computational tools like RXNmapper could predict degradation pathways by analyzing atom-mapped reactions . For example:
-
Hydrolysis pathways : Cleavage of the imidazolone ring under acidic/basic conditions.
-
Thermal decomposition : Breakdown into smaller fragments.
Benchmarks and Data Gaps
Current literature lacks explicit reaction data for (R)-Dimiracetam, but frameworks like ORDerly provide standardized benchmarks for chemical reaction analysis . Key gaps include:
| Category | Current Status | Future Research Directions |
|---|---|---|
| Synthesis | Limited details on reaction conditions. | Elucidate optimal synthetic pathways. |
| Mechanistic Studies | Computational models only (no experimental). | Validate theoretical predictions via kinetics. |
| Stability | No degradation data available. | Study pH/temperature effects on stability. |
特性
CAS番号 |
151062-30-5 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
(7aR)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)/t4-/m1/s1 |
InChIキー |
XTXXOHPHLNROBN-SCSAIBSYSA-N |
異性体SMILES |
C1CC(=O)N2[C@H]1NC(=O)C2 |
正規SMILES |
C1CC(=O)N2C1NC(=O)C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













